
1,3-Benzenediamine, 4,4'-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and azo groups. It is often used in the synthesis of dyes, pigments, and other chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) typically involves the diazotization of 4-methyl-1,3-phenylenediamine followed by coupling with 1,3-benzenediamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine, 4-methyl-: A simpler analog with fewer azo groups.
4,4’-Diaminodiphenylmethane: Another compound with similar structural features but different functional groups.
Uniqueness
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is unique due to its multiple azo groups and complex aromatic structure, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
55772-47-9 |
|---|---|
分子式 |
C29H40N8O8 |
分子量 |
628.7 g/mol |
IUPAC名 |
acetic acid;4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H24N8.4C2H4O2/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;4*1-2(3)4/h4-10H,22-25H2,1-3H3;4*1H3,(H,3,4) |
InChIキー |
FHTYZLJLLRARLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


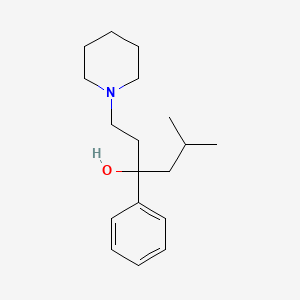
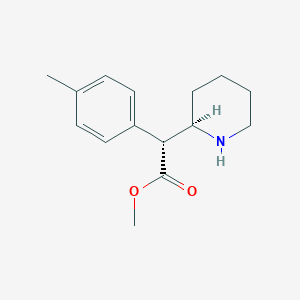
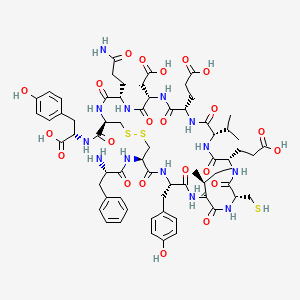
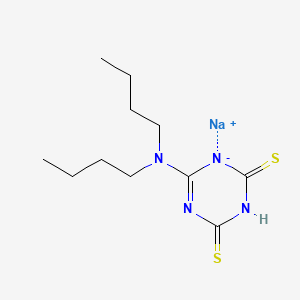
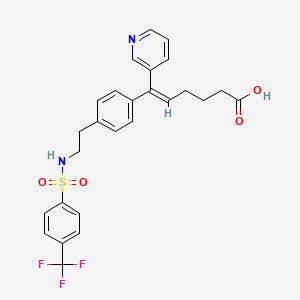
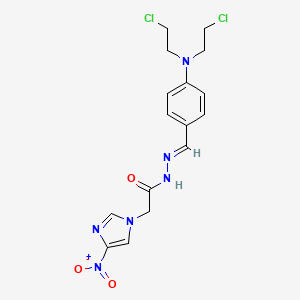
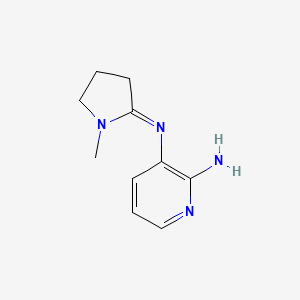
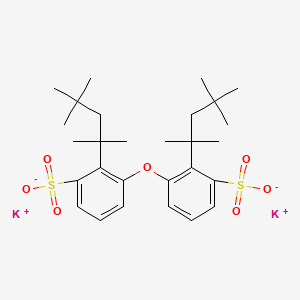
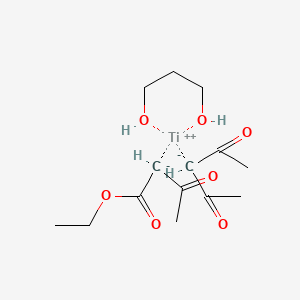
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)

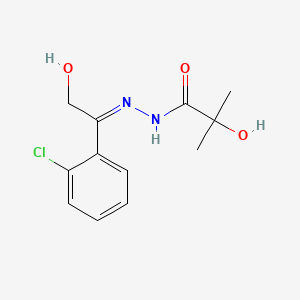
![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)

